Optical Rotation: Stereochemical Identity and Purity Verification
The (R)-4-fluorophenylglycine enantiomer exhibits a specific optical rotation of -130° to -140° (c=1, 1M HCl), which is opposite in sign and distinct in magnitude from its (S)-enantiomer counterpart (+138° ±2° under identical conditions) . This differential rotation serves as a critical quality control parameter for confirming enantiomeric identity and detecting racemization during synthesis or storage. The 4-hydroxyphenylglycine analog, by comparison, displays different optical rotation values and lacks the fluorine-specific analytical advantages [1].
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | -130° to -140° (c=1, 1M HCl) |
| Comparator Or Baseline | (S)-4-Fluorophenylglycine: +138° ±2° (c=1, 1M HCl) |
| Quantified Difference | Opposite sign; difference of approximately 268-278° in magnitude |
| Conditions | c=1 in 1M HCl, 20°C |
Why This Matters
This large, quantifiable difference in optical rotation enables unambiguous stereochemical verification and purity assessment during procurement and use, preventing costly errors from enantiomeric cross-contamination.
- [1] Pouwer, K., & Vries, T. (2000). Dutch resolution of racemic 4-hydroxy- and 4-fluorophenylglycine with mixtures of phenylglycine and (+)-10-camphorsulfonic acid. Tetrahedron: Asymmetry, 11(6), 1343-1351. View Source
